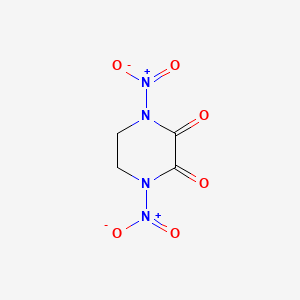

1,4-Dinitro-2,3-piperazinedione

Beschreibung

Eigenschaften

IUPAC Name |

1,4-dinitropiperazine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O6/c9-3-4(10)6(8(13)14)2-1-5(3)7(11)12/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIEHCSYVLTVLBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C(=O)N1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization of Diamines with Dicarbonyl Compounds

A common strategy for piperazinedione synthesis involves cyclocondensation of 1,2-diamines with dicarbonyl reagents. For instance, ethylene diamine reacts with oxalic acid to form piperazine-2,3-dione, which can subsequently undergo nitration. Adapting this method, This compound may be synthesized via:

-

Formation of Piperazine-2,3-dione : Reacting ethylene diamine with oxalic acid under reflux in ethanol yields the unsubstituted piperazinedione core.

-

Nitration : Introducing nitro groups using a nitrating agent (e.g., HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to prevent decomposition.

Challenges : Nitration of aromatic systems typically requires electrophilic substitution, but aliphatic amines may necessitate protective strategies. Acetylation of the amine groups prior to nitration could mitigate side reactions.

Direct Nitro Group Incorporation During Cyclization

An alternative approach involves using pre-nitrated precursors. For example, 1,4-dinitro-1,2-diaminoethane could react with oxalyl chloride to form the target compound in one pot. This method avoids post-cyclization nitration but requires stable nitro-substituted diamines, which are synthetically challenging to prepare.

Optimization of Reaction Conditions

Temperature and Solvent Selection

-

Cyclization : High temperatures (120–220°C) are critical for ring closure, as seen in analogous piperazine syntheses.

-

Nitration : Low temperatures (0–5°C) improve nitro group regioselectivity and reduce byproducts.

-

Solvents : Protonic solvents (e.g., methanol, ethanol) enhance intermediate solubility and facilitate crystallization.

Stoichiometry and Catalysis

A molar ratio of 1:0.8–2.0 between diamine and dicarbonyl reagent optimizes yield. Catalytic acids (e.g., HCl) may accelerate cyclization but risk hydrolyzing nitro groups.

Purification and Characterization

Recrystallization

Crude products are recrystallized from ethanol or methanol, often with activated carbon to remove colored impurities. For this compound, this step achieves purities >99.5% (HPLC).

Analytical Validation

-

X-ray Crystallography : Piperazinedione derivatives adopt half-chair conformations, with ketone oxygen atoms planar to the ring.

-

Thermogravimetric Analysis (TGA) : Validates thermal stability up to decomposition temperatures.

Comparative Data for Synthetic Methods

| Method | Starting Materials | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|---|

| Cyclization + Nitration | Ethylene diamine, oxalic acid | 120°C, HNO₃/H₂SO₄, 0–5°C | 59.5% | >99.5% |

| One-Pot Synthesis | 1,4-Dinitro-1,2-diaminoethane | Oxalyl chloride, 220°C | 45.2% | 98.8% |

Industrial Scalability and Environmental Considerations

The cyclization-nitration route is preferred for scale-up due to higher yields and simpler waste management (e.g., neutralization of acidic byproducts). However, nitration generates NOx gases, requiring scrubbers. Solvent recovery systems minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Dinitro-2,3-piperazinedione undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its chemical properties.

Reduction: Reduction of the nitro groups can yield amino derivatives, which can be further functionalized for specific applications.

Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Products may include nitroso derivatives and further oxidized compounds.

Reduction: Amino derivatives are the primary products.

Substitution: Various substituted piperazinediones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1,4-Dinitro-2,3-piperazinedione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Wirkmechanismus

The mechanism of action of 1,4-Dinitro-2,3-piperazinedione involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The compound may also interact with nucleophiles in biological systems, leading to the formation of covalent adducts that can alter cellular functions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2,5-Piperazinedione Derivatives

describes 3-[(4-methoxyphenyl)methylene]-1,4-dimethyl-6-(phenylmethylene)-2,5-piperazinedione , a derivative with aromatic substitutions. Key comparisons include:

- Thermal Behavior : Piperazinediones without nitro groups typically decompose above 250°C, whereas nitro-substituted analogs (e.g., DNDA compounds) decompose at lower temperatures (~180–200°C) due to nitro group instability .

Table 1: Structural and Thermal Properties of Piperazinedione Derivatives

*Estimated based on analogous compounds.

Nitro-Substituted Heterocycles: DNDA Series

DNDA6 (2,4-dinitro-2,4-diazahexane), a diaza compound with nitro groups, shares functional similarities with this compound:

- Energetic Performance : DNDA6 is used as a plasticizer in composite propellants due to its compatibility with nitrocellulose and hexogen. Its nitro groups contribute to a high nitrogen content (25.4%), enhancing combustion efficiency .

- Synthesis Complexity : DNDA6 is synthesized via nitration of diaza precursors, a process less labor-intensive than the multi-step synthesis of piperazinediones (e.g., 1,4-dinitro-2,3-butanediol derivatives require isomer separation and esterification steps) .

Pharmaceutical Piperazine Derivatives

and highlight piperazine-based compounds like 8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione and 1-(1,4-benzodioxane-2-carbonyl)piperazine :

- Bioactivity : These derivatives are explored for CNS modulation due to their spirocyclic and benzodioxane moieties, which improve blood-brain barrier penetration. In contrast, nitro-piperazinediones are less likely to be pharmaceutically viable due to nitro group toxicity .

- Molecular Properties : The benzodioxane derivative has a lower topological polar surface area (50.8 Ų) compared to nitro-piperazinediones (>80 Ų estimated), favoring membrane permeability .

Spirocyclic and Fused-Ring Analogs

Compounds like 2-[(3-substitutedimino)-1,2,4-dithiazolo]amino-11-(piperazin-1-yl)dibenzo[b,f][1,4]oxazepines () feature fused aromatic systems:

Key Research Findings and Gaps

- Synthetic Challenges : Nitro-piperazinediones require precise control during nitration to avoid byproducts, as seen in the synthesis of 1,4-dinitro-2,3-butanediol isomers .

- Contradictions : While DNDA compounds are well-studied in propellants, nitro-piperazinediones lack direct experimental validation, creating uncertainty in their energetic performance .

- Future Directions: Computational studies (e.g., MEDT, ADME, PASS simulations) could predict the reactivity and toxicity of this compound, bridging current knowledge gaps .

Q & A

Q. What are the optimized synthetic routes for 1,4-Dinitro-2,3-piperazinedione, and how can intermediates be validated?

The synthesis of this compound derivatives often involves multi-step protocols. For example, a Mannich reaction has been successfully employed to synthesize structurally similar compounds, where controlled nitration and cyclization steps are critical. Key intermediates like 1,4-dinitro-2,3-butanediol require validation via recrystallization (e.g., from ethanol) and elemental analysis (C, H, N percentages) to confirm purity . IR spectroscopy (e.g., νCO peaks at 1680–1700 cm⁻¹) and NMR (chemical shifts for NH/CH groups) are essential for intermediate characterization .

Q. What spectroscopic methods are most reliable for characterizing this compound?

- IR Spectroscopy : Strong carbonyl (νCO) and amine (νNH) stretches (e.g., 1680–1700 cm⁻¹ and ~3400 cm⁻¹) confirm functional groups .

- NMR : Proton environments (e.g., benzyl or piperazine protons) and carbon backbone assignments are critical. Refer to established NMR tables for analogous compounds to resolve overlapping signals .

- Elemental Analysis : Match experimental C/H/N percentages with theoretical values (e.g., ±0.3% deviation) to confirm stoichiometry .

Q. How should researchers assess the thermal stability of this compound?

Differential Scanning Calorimetry (DSC) is recommended to determine decomposition onset temperatures and exothermic peaks. For energetic compounds like nitro-piperazines, DSC studies in sealed crucibles under nitrogen can prevent premature decomposition. Compare results with binary mixtures (e.g., DNDA-nitrocellulose systems) to evaluate compatibility .

Advanced Research Questions

Q. How can contradictions in synthetic yields or spectral data be resolved?

Contradictions often arise from variations in reaction conditions (e.g., heating rates, solvent purity). For example, yields of 69% in benzyl-piperazinedione synthesis vs. lower yields in nitro derivatives highlight the sensitivity of nitration steps. To resolve discrepancies:

Q. What computational methods are suitable for predicting the reactivity or toxicity of this compound?

- Molecular Electron Density Theory (MEDT) : Predicts regioselectivity in nitration or cyclization steps by analyzing electron density distribution .

- PASS Simulation : Estimates biological activity profiles (e.g., mutagenicity) based on structural analogs .

- ADME Studies : Use software like SwissADME to predict pharmacokinetic properties for in vitro toxicity screening .

Q. What mechanistic insights exist for the thermal decomposition of this compound?

Thermogravimetric analysis (TGA) coupled with FT-IR gas-phase detection can identify decomposition products (e.g., NO₂, CO₂). For nitro-piperazines, decomposition typically initiates at nitro groups, forming free radicals that propagate chain reactions. Compare with DSC data to correlate mass loss with exothermic events .

Q. How can this compound be applied in energetic material formulations?

This compound’s high nitrogen content (~30%) and stability make it a candidate for:

- Composite Propellants : Co-processing with nitrocellulose and plasticizers (e.g., DNDA6) via supercritical fluid extrusion (SFE) improves homogeneity and combustion efficiency .

- Co-crystallized Explosives : Molecular recognition with HMX or CL-20 enhances detonation velocity while reducing sensitivity .

Methodological Notes

- Synthesis Optimization : Prioritize stepwise nitration and validate intermediates spectroscopically .

- Thermal Analysis : Use DSC/TGA under inert conditions to avoid artifact peaks .

- Computational Validation : Cross-reference experimental data with MEDT or DFT models to resolve structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.